N-[5-(3-methanesulfonylphenyl)-1,3,4-oxadiazol-2-yl]furan-2-carboxamide
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Overview
Description
N-[5-(3-methanesulfonylphenyl)-1,3,4-oxadiazol-2-yl]furan-2-carboxamide is a complex organic compound that belongs to the class of oxadiazole derivatives. This compound is characterized by the presence of a furan ring and an oxadiazole ring, which are known for their diverse biological activities. The methanesulfonylphenyl group adds to its unique chemical properties, making it a subject of interest in various scientific research fields.
Mechanism of Action
Target of action
The compound contains a furan ring and a 1,3,4-oxadiazole ring, both of which are common motifs in medicinal chemistry and are known to interact with a variety of biological targets . The exact target would depend on the specific configuration and substitution pattern of the molecule.
Mode of action
The mode of action would depend on the specific biological target of the compound. For instance, it could act as an inhibitor, activator, or modulator of its target. The methylsulfonylphenyl group might play a role in binding to the target due to its polarity and potential for forming hydrogen bonds .
Biochemical pathways
Without specific information, it’s hard to predict the exact biochemical pathways this compound might affect. Compounds with similar structures have been found to have antiviral, anti-inflammatory, and anticancer activities, suggesting they might interact with pathways related to these processes .
Pharmacokinetics
The ADME properties (Absorption, Distribution, Metabolism, and Excretion) of the compound would depend on various factors including its size, polarity, and stability. The presence of the furan and 1,3,4-oxadiazole rings could potentially influence these properties .
Result of action
The molecular and cellular effects would depend on the specific biological target and mode of action of the compound. For instance, if the compound acts as an inhibitor of a particular enzyme, it could lead to decreased activity of that enzyme and subsequent changes in cellular processes .
Action environment
Environmental factors such as pH, temperature, and the presence of other molecules could influence the action, efficacy, and stability of the compound. For instance, the stability of the furan ring might be affected by acidic or basic conditions .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[5-(3-methanesulfonylphenyl)-1,3,4-oxadiazol-2-yl]furan-2-carboxamide typically involves multiple steps. One common method starts with the preparation of the oxadiazole ring, which can be synthesized through the cyclization of hydrazides with carboxylic acids or their derivatives under acidic or basic conditions. The furan ring can be introduced through a subsequent reaction involving furan-2-carboxylic acid and appropriate coupling reagents.
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This can include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions. The scalability of the synthesis process is crucial for industrial applications, ensuring that the compound can be produced in large quantities without compromising quality.
Chemical Reactions Analysis
Types of Reactions
N-[5-(3-methanesulfonylphenyl)-1,3,4-oxadiazol-2-yl]furan-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfone derivatives.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride, resulting in the formation of amine derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where the methanesulfonyl group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Nucleophiles such as amines, thiols, and alcohols can be used under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfone derivatives, while reduction can produce amine derivatives. Substitution reactions can lead to a variety of substituted products, depending on the nucleophile used.
Scientific Research Applications
N-[5-(3-methanesulfonylphenyl)-1,3,4-oxadiazol-2-yl]furan-2-carboxamide has a wide range of scientific research applications:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules, particularly in the development of new pharmaceuticals.
Biology: It has been studied for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: The compound’s unique structure makes it a candidate for drug development, particularly in targeting specific enzymes and receptors.
Industry: It can be used in the development of new materials with specific properties, such as polymers and coatings.
Comparison with Similar Compounds
Similar Compounds
N-[5-(4-chlorophenyl)-1,3,4-oxadiazol-2-yl]furan-2-carboxamide: This compound has a similar structure but with a chlorophenyl group instead of a methanesulfonylphenyl group.
N-[5-(4-nitrophenyl)-1,3,4-oxadiazol-2-yl]furan-2-carboxamide: This compound contains a nitrophenyl group, which imparts different chemical properties.
Uniqueness
N-[5-(3-methanesulfonylphenyl)-1,3,4-oxadiazol-2-yl]furan-2-carboxamide is unique due to the presence of the methanesulfonylphenyl group, which can enhance its biological activity and specificity. This makes it a valuable compound for research and development in various fields.
Properties
IUPAC Name |
N-[5-(3-methylsulfonylphenyl)-1,3,4-oxadiazol-2-yl]furan-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11N3O5S/c1-23(19,20)10-5-2-4-9(8-10)13-16-17-14(22-13)15-12(18)11-6-3-7-21-11/h2-8H,1H3,(H,15,17,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PJSIIMFUTWDIQA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)C1=CC=CC(=C1)C2=NN=C(O2)NC(=O)C3=CC=CO3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11N3O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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